2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

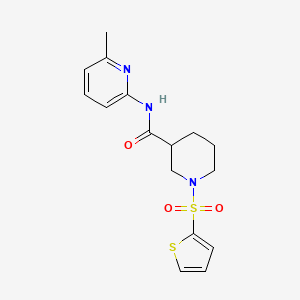

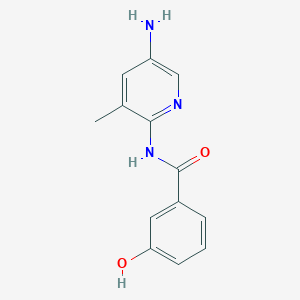

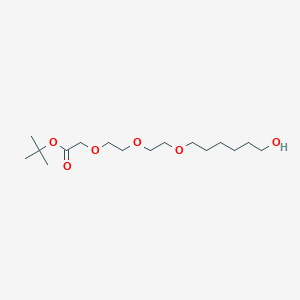

2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The compound of interest is a derivative of oxazole with a specific substitution pattern that includes an aldehyde functional group.

Synthesis Analysis

The synthesis of oxazole derivatives, such as 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde, can be achieved through various synthetic routes. One such method involves the use of 3-oxazoline-4-carboxylates as intermediates. A novel 2-step synthesis process has been developed that allows for the facile preparation of oxazole-4-carboxylates from aldehydes, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing both oxygen and nitrogen atoms. This structure is responsible for the unique chemical properties of these compounds. The substitution of different functional groups at various positions on the oxazole ring can significantly influence the reactivity and stability of these molecules.

Chemical Reactions Analysis

Oxazole derivatives exhibit interesting reactivity patterns, which can be exploited in various chemical reactions. For instance, the reaction of oxazole derivatives with Grignard reagents has been described, leading to the formation of 4-keto-oxazole derivatives . Additionally, the reactivity of oxazole compounds with secondary amines has been investigated, revealing that such reactions can proceed with the opening of the oxazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure and the nature of their substituents. For example, the deprotonation of certain oxazole compounds can yield carbanions that are reactive with a range of electrophiles, leading to the formation of variously substituted oxazoles . The presence of functional groups such as aldehydes, ketones, or halogens can further modify the physical properties like solubility, boiling point, and melting point, as well as the chemical reactivity of these compounds.

Scientific Research Applications

Synthesis and Reactivity

Borthwick et al. (1973, 1974) explored the conversion of 2-nitrothiazole-5-carbaldehyde oxime into various derivatives, including oxazoles, via dehydration and reaction with different anhydrides and chlorides. This research demonstrates a method for generating oxazole derivatives, which could be related to the synthesis of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (Borthwick et al., 1973), (Borthwick et al., 1974).

The reaction of 2-chloroindole-3-carbaldehyde with epihalogenohydrins discussed by Suzdalev et al. (2011) involves the formation of oxazoloindole structures, showcasing a reaction pathway that may be relevant for synthesizing 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (Suzdalev et al., 2011).

Derivatives and Chemical Properties

Potkin et al. (2009) synthesized 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles, starting from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbaldehyde oxime. This highlights the potential of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde in forming complex oxazole derivatives (Potkin et al., 2009).

Gómez et al. (1999) reviewed the coordination chemistry of oxazoline ligands, which are closely related to oxazoles. This review could provide insights into the potential coordination properties of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (Gómez et al., 1999).

properties

IUPAC Name |

2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-6-8-5-10-9(13-8)7-1-3-12-4-2-7/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFRADFGWXLNLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC=C(O2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2511596.png)

![2-[1-(1,2,5-Dithiazepan-5-yl)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2511597.png)

![3-[4-Amino-3-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2511604.png)

![(Z)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2511611.png)